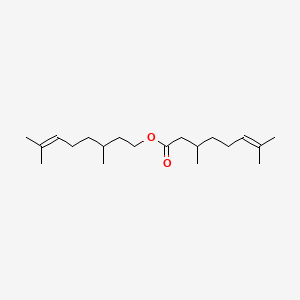

3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate, also known as citronellyl citronellate, is an organic compound with the molecular formula C20H36O2 and a molecular weight of 308.4986 g/mol . This compound is characterized by its unique structure, which includes two 3,7-dimethyl-6-octenyl groups esterified to each other. It is commonly used in the fragrance industry due to its pleasant aroma.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyl-6-octenyl 3,7-dimethyloct-6-enoate typically involves the esterification of 3,7-dimethyl-6-octen-1-ol (citronellol) with 3,7-dimethyl-6-octenoic acid (citronellic acid). The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in packed bed reactors is also common to facilitate the esterification process .

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.

Major Products

Oxidation: Citronellal or citronellone.

Reduction: 3,7-Dimethyl-6-octen-1-ol.

Substitution: Various amides or substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential as a pheromone in insect behavior studies.

Medicine: Explored for its antimicrobial properties and potential use in topical formulations.

Industry: Widely used in the fragrance industry for its pleasant aroma, and in the formulation of perfumes, soaps, and cosmetics

Wirkmechanismus

The mechanism of action of 3,7-dimethyl-6-octenyl 3,7-dimethyloct-6-enoate primarily involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic fragrance. In biological systems, it may also interact with cell membranes, disrupting microbial cell walls and exerting antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Citronellyl acetate: Similar in structure but with an acetate group instead of another citronellate group.

Citronellyl isovalerate: Contains an isovalerate group instead of citronellate.

Citronellyl myristate: Contains a myristate group instead of citronellate .

Uniqueness

3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate is unique due to its dual citronellate groups, which contribute to its distinct fragrance profile and potential applications in various industries. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial use.

Biologische Aktivität

3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate, also known by its CAS number 82766-40-3, is an organic compound belonging to the class of acyclic monoterpenoids. Its molecular formula is C20H36O2, with a molecular weight of approximately 308.5 g/mol. This compound is primarily derived from the esterification of 3,7-dimethyl-6-octenoic acid and is notable for its presence in various plant species, particularly Pelargonium vitifolium, where it contributes to the plant's aroma and flavor profile.

Chemical Structure

The structural characteristics of this compound include:

- A long carbon chain with multiple double bonds.

- Methyl groups that enhance its aromatic properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for use in food preservation and as a natural pesticide. For instance, studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, two common pathogens.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects . Preliminary studies suggest that it could modulate immune responses by interacting with cellular pathways associated with inflammation. This aspect is particularly relevant for therapeutic applications in inflammatory diseases.

Synergistic Effects

Interaction studies have revealed that when combined with other antimicrobial agents, this compound can enhance their efficacy. This synergistic effect may provide a pathway for developing more effective antimicrobial formulations in both therapeutic and agricultural settings.

Case Studies

Several case studies have explored the biological activities of this compound:

- Food Preservation : A study investigated the use of this compound as a natural preservative in food products. Results indicated a significant reduction in microbial load in treated samples compared to controls.

- Anti-inflammatory Research : Another study focused on its anti-inflammatory potential in vitro. The results showed that the compound reduced pro-inflammatory cytokine production in human cell lines exposed to inflammatory stimuli.

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional similarities between this compound and other related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 3,7-dimethyloct-6-enoate | Contains ethyl group instead of octenyl group | Primarily used as a flavoring agent |

| 6-Octenyl acetate | Contains acetate group | Commonly used in perfumes |

| Geranyl acetate | Derived from geraniol; different alkene structure | Known for its strong floral scent |

Eigenschaften

CAS-Nummer |

82766-40-3 |

|---|---|

Molekularformel |

C20H36O2 |

Molekulargewicht |

308.5 g/mol |

IUPAC-Name |

3,7-dimethyloct-6-enyl 3,7-dimethyloct-6-enoate |

InChI |

InChI=1S/C20H36O2/c1-16(2)9-7-11-18(5)13-14-22-20(21)15-19(6)12-8-10-17(3)4/h9-10,18-19H,7-8,11-15H2,1-6H3 |

InChI-Schlüssel |

HUZXZYWMBWQTNX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCC=C(C)C)CCOC(=O)CC(C)CCC=C(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.